N-(4-氨基-2-((2-((2-氟苯基)氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-4-氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C19H15ClFN5O3S and its molecular weight is 447.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
解毒过程
对类似化合物的研究探索了它们在生物环境中的转化和解毒过程。例如,对 N,N-双(2-氯乙基)-对氨基苯丁酸 (氯苯丁酸) 的研究表明,它在人胃液和唾液中转化为稳定的代谢物,突出了类似烷化剂的代谢途径和潜在解毒机制 (霍维宁、西尔维诺宁和维尔波,1998)。
抗菌应用
已发现具有类似结构的化合物具有有效的抗菌活性。一项研究重点介绍了某些喹诺酮衍生物的合成和针对革兰氏阳性菌和革兰氏阴性菌的有效抗菌特性,表明在开发新的抗菌剂方面具有潜在应用 (仓本等人,2003)。
抗菌和抗氧化潜力
另一个研究重点是新合成化合物的抗菌和抗氧化潜力。一系列喹唑啉衍生物对各种细菌菌株表现出显着的抑制作用,并显示出深远的抗氧化潜力,表明此类化合物与解决微生物感染和氧化应激有关 (库马尔等人,2011)。
选择性激酶抑制
选择性抑制激酶活性一直是具有相似分子结构的化合物研究的一个重点。例如,对取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺的研究确定了 Met 激酶超家族的有效和选择性抑制剂,证明了该化合物在靶向癌症治疗中的潜力 (施罗德等人,2009)。
抗癌和抗菌研究
已研究了源自嘧啶衍生物的金属配合物的抗癌和抗菌活性。与游离配体相比,这些配合物已显示出更高的抗菌和抗真菌特性,表明它们在治疗应用中的潜力 (埃尔-什维尼、谢哈布和佐多克,2020)。
作用机制
Target of Action
The primary target of this compound is Histone Deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . It plays a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound was designed to work as a selective degrader of HDAC3 .
Biochemical Pathways
HDAC3 is involved in the regulation of gene expression and cell proliferation . Dysregulation of its epigenetic activity has been implicated in a wide range of diseases, including cancer
Result of Action
The compound was tested in vitro against human class-I HDACs isoforms and showed an IC50 = 3.4 µM against HDAC3 .
属性
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQBVKMEVULKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。